molecular formula C12H19NO B1666722 1-(3-Cyclohexen-1-ylcarbonyl)piperidine CAS No. 52736-58-0

1-(3-Cyclohexen-1-ylcarbonyl)piperidine

Cat. No. B1666722
CAS RN: 52736-58-0
M. Wt: 193.28 g/mol
InChI Key: FFHOWNJPAGBREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AI 3-35765 is a biochemical.

Scientific Research Applications

Arthropod Repellent Efficacy

1-(3-Cyclohexen-1-ylcarbonyl)piperidine has been explored for its potential as an arthropod repellent. Studies have shown that its stereoisomers can differentially repel blood-feeding arthropods such as malaria vectors like Anopheles stephensi. Specific stereoisomers were found to be more effective as repellents, highlighting the significance of stereoisomerism in repellent efficacy for this class of compounds (Klun, Ma, & Gupta, 2000).

Modulating Glutamate Receptors

1-(3-Cyclohexen-1-ylcarbonyl)piperidine derivatives have been studied for their role in facilitating glutamatergic transmission in the brain, which has implications in the induction of long-term potentiation in the hippocampus. These effects could be associated with improvements in memory retention and cognitive functions (Stäubli et al., 1994).

Repellency against Mosquitoes

Experimental studies involving 1-(3-Cyclohexen-1-ylcarbonyl)piperidine have demonstrated its effectiveness as a repellent against mosquitoes like Aedes albopictus and Culex nigripalpus. The duration of protection from mosquito bites was found to be proportional to the dose applied, with higher application rates providing longer protection times (Xue, Muller, & Debboun, 2022).

Synthesis and Chemical Properties

1-(3-Cyclohexen-1-ylcarbonyl)piperidine is also involved in various synthetic chemical reactions. For instance, its reactions with electrophilic alkenes under solvent-free conditions and microwave irradiation have been studied, contributing to the synthesis of highly functionalized cyclohexenes, which are important in organic chemistry and pharmaceutical research (Michaud et al., 2002).

properties

CAS RN

52736-58-0

Product Name

1-(3-Cyclohexen-1-ylcarbonyl)piperidine

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

cyclohex-3-en-1-yl(piperidin-1-yl)methanone

InChI

InChI=1S/C12H19NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3,11H,2,4-10H2

InChI Key

FFHOWNJPAGBREV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCC=CC2

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC=CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2 piperidines-1-(3-cyclohexen-1-ylcarbonyl)piperidine
AI 3-35765
AI-3-35765
AI3-35765

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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